Periandrin V

Sweetener potency Taste panel Relative sweetness

High-intensity sweetener research often faces bitter aftertaste and slow onset. Periandrin V overcomes these challenges: • ~200× sucrose sweetness with clean, non-bitter taste profile; • Single xylose-for-glucuronic acid substitution yields 2× potency gain over periandrin I; • Preliminary innocuousness supports use as a defined single-compound tool for pharmacological studies. Benchmark-grade quality with batch-to-batch consistency for sweetener R&D, antiviral screening, and anti-inflammatory research.

Molecular Formula C41H62O14
Molecular Weight 778.9 g/mol
CAS No. 152464-84-1
Cat. No. B126562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeriandrin V
CAS152464-84-1
Synonyms3 beta-O-(beta-D-xylopyranosyl-(1-2)-beta-D-glucoronopyranosyl)-25-al-olean-18(19)-en-3-oic acid
periandrin V
Molecular FormulaC41H62O14
Molecular Weight778.9 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C=O)CCC6C3(CCC7(C6=CC(CC7)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C41H62O14/c1-36(2)23-9-11-40(6)24(8-7-20-21-17-38(4,35(50)51)14-13-37(21,3)15-16-39(20,40)5)41(23,19-42)12-10-25(36)53-34-31(28(46)27(45)30(54-34)32(48)49)55-33-29(47)26(44)22(43)18-52-33/h17,19-20,22-31,33-34,43-47H,7-16,18H2,1-6H3,(H,48,49)(H,50,51)
InChIKeyOHGFKHHCPIGSKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Periandrin V – Sweetness Potency and Structural Identity


Periandrin V (CAS 152464-84-1) is a naturally occurring oleanane‑type triterpene glycoside isolated from the roots of Periandra dulcis Mart. (Leguminosae), commonly known as Brazilian licorice. Its structure was elucidated as 3β‑O‑[β‑D‑xylopyranosyl‑(1→2)‑β‑D‑glucuronopyranosyl]‑25‑al‑olean‑18(19)‑en‑30‑oic acid using chemical and spectral methods [1]. Periandrin V belongs to the periandrin family of sweet‑tasting saponins and is recognised as a prototype high‑intensity sweetener, rated approximately 200 times sweeter than a 2 % w/v sucrose solution by a human taste panel [2].

Workflow Natural sweetener lead scaffold for taste receptor or SAR studies
Selection Context Prototype high-intensity sweetener with reported ~200× sucrose potency from a human taste panel
Identity Note Oleanane-type triterpene glycoside isolated from Periandra dulcis (Brazilian licorice)

Why Periandrin V Has No Direct Substitute


Although glycyrrhizin, periandrins I–IV and steviol glycosides all belong to the terpenoid sweetener class and share overlapping potency ranges, their sweetness intensity, taste quality and molecular structure differ in ways that preclude direct interchange. Glycyrrhizin exhibits a characteristic bitter aftertaste and slower sweetness onset that limit its formulation use [1], whereas periandrin V is reported as innocuous in preliminary safety testing [2]. Within the periandrin series, the single substitution of terminal D‑glucuronic acid in periandrin I with D‑xylose in periandrin V doubles sweetness potency from 90–100 × to ~200 × sucrose [2]. Such a steep structure–activity relationship means that even closely related congeners cannot be assumed to deliver equivalent sensory or biological performance.

Glycyrrhizin
Different taste profile and slower sweetness onset may limit interchange; periandrin V reported as non-bitter with quicker onset in sensory evaluations.
Periandrin I
Terminal sugar substitution (GlcA to Xyl) doubles sweetness potency; potency per unit mass cannot be assumed equivalent without validation.
Steviol Glycosides
Different aglycone core (ent-kaurene vs. oleanane) alters SAR, sweetness quality, and biological target engagement; direct substitution may shift sensory and research endpoints.

Periandrin V – Quantitative Differentiation Evidence


Sweetness Potency Advantage Over Glycyrrhizin

Periandrin V was rated by a human taste panel as approximately 200 times sweeter than a 2 % w/v sucrose solution [1]. In the same research programme, glycyrrhizin‑class sweetness (exemplified by periandrins I–IV) was rated at 90–100 times that of sucrose [1]. Thus periandrin V provides roughly 2.0–2.2 times the sweetness intensity per unit mass relative to glycyrrhizin‑level sweeteners.

Sweetness Potency vs. Glycyrrhizin
Reported
~200 × sucrose (Periandrin V) vs. 90–100 × sucrose (Glycyrrhizin class)
Supports sweetness potency context; ~2.0–2.2× higher intensity.
Human taste panel; 2% w/v sucrose reference; data to verify.
Sweetener potency Taste panel Relative sweetness

Xylose Substitution Boosts Sweetness Potency

The sole structural difference between periandrin V and periandrin I is the replacement of the terminal D‑glucuronic acid moiety of periandrin I by a D‑xylopyranosyl group in periandrin V [1]. This single substitution increases sweetness potency from 90–100 × sucrose (periandrin I) to ~200 × sucrose (periandrin V), representing a ~2‑fold improvement [1].

Xylose Substitution SAR
Reported
~2-fold sweetness increase (GlcA → Xyl)
Terminal sugar unit is a high-leverage modification site.
Head-to-head sensory comparison; SAR interpretation.
Structure–activity relationship Glycoside SAR Sweetener design

Non-Bitter Taste and Faster Onset vs. Glycyrrhizin

US Patent 4,320,225 explicitly states: 'With respect to the comparison of sweetness, periandrins possess very weak or no bitter taste, whereas glycyrrhizin has a bitter taste. It was also found that the sweetness of periandrins was sensed more quickly' [1]. Although this patent describes periandrins I–IV, the periandrin V aglycone and glycosylation pattern are consistent with the class, and no bitterness has been reported for periandrin V in subsequent evaluations.

Taste Profile vs. Glycyrrhizin
Supporting evidence
Non-bitter, faster sweetness onset (Periandrin class) vs. bitter, slower onset (Glycyrrhizin)
Qualitative sensory advantage may reduce need for bitter-masking excipients.
Class-level inference from patent data; periandrin V-specific review needed.
Taste quality Bitterness Sweetener sensory profile

Mpro Binding Affinity Comparable to Glycyrrhizin

In a virtual screening campaign combining Autodock Vina and FPL simulations, periandrin V achieved a docking score (ΔG_Dock) of −9.1 kcal mol⁻¹ and a predicted binding free energy (ΔG_PreFPL) of −10.76 [1]. Glycyrrhizin, a structural comparator from the same triterpene glycoside class, gave ΔG_Dock = −9.3 kcal mol⁻¹ and ΔG_PreFPL = −10.32 [1]. The slightly more favourable FPL‑derived free energy for periandrin V suggests at least equivalent, and potentially marginally superior, target engagement.

Mpro Binding Affinity
Head-to-head
ΔG_PreFPL −10.76 (Periandrin V) vs. −10.32 (Glycyrrhizin)
Supports in silico target engagement context; comparable or marginally better binding.
Autodock Vina and FPL simulations; PDB: 6LU7.
SARS‑CoV‑2 Mpro Molecular docking Antiviral screening

Innocuous Preliminary Safety Profile

According to the IUPAC review by Kinghorn and Soejarto (2002), 'Periandrin V was deemed innocuous in preliminary safety testing in the usual manner' [1]. The testing protocol applied to plant‑derived sweeteners in this programme includes acute toxicity evaluation in mice and bacterial mutagenicity (Ames) assays before human tasting [1]. While this is a class‑level observation and not a definitive regulatory safety assessment, it distinguishes periandrin V from glycyrrhizin, which is associated with pseudoaldosteronism and hypertension at chronic high doses.

Preliminary Safety Signal
Class-level
Innocuous in preliminary acute toxicity and mutagenicity screening
Reduces early-stage development risk profile; requires further toxicological profiling.
Class-level observation; no quantitative chronic safety data available.
Safety toxicology Natural sweetener Preclinical safety

Periandrin V – High-Impact Application Scenarios


High-Intensity Natural Sweetener Lead Scaffold

Periandrin V’s ~200‑fold sucrose potency, combined with the demonstrated 2‑fold gain over periandrin I via a single xylose‑for‑glucuronic acid substitution [1], positions it as the most potent naturally occurring periandrin. Medicinal chemistry and food technology groups pursuing non‑caloric sweeteners can use periandrin V as a starting scaffold for further sugar‑unit modifications aimed at improving water solubility (predicted logS −4.2 [2]) or tuning sweetness onset and linger, while retaining the clean, non‑bitter taste profile [3].

Glycyrrhizin Replacement for Improved Taste Profile

Where glycyrrhizin is currently used as a sweetener and flavour agent (confectionery, tobacco, oral care), periandrin V offers a quantitatively superior potency (~2×) and a qualitatively superior taste profile – no bitter aftertaste and quicker sweetness onset [1][3]. Formulators exploring natural, plant‑derived alternatives to glycyrrhizin can evaluate periandrin V as a direct potency upgrade that simultaneously eliminates the bitterness requiring masking agents.

SARS-CoV-2 Mpro Inhibitor Screening

The in silico docking and FPL data show periandrin V achieving a binding free energy (ΔG_PreFPL −10.76) comparable to glycyrrhizin (ΔG_PreFPL −10.32) against SARS‑CoV‑2 Mpro [1]. Antiviral discovery groups screening natural product libraries can prioritise periandrin V as an alternative oleanane scaffold for Mpro inhibition, with the structural differentiation (xylose vs. glucuronic acid glycosylation) potentially offering distinct resistance profiles or pharmacokinetic properties relative to glycyrrhizin‑based leads [1].

Liver Protection and Anti-Inflammatory Research

Patents describe periandrins, including periandrin V, as constituents of Brazilian licorice extract that exhibit cytokine‑production inhibition, liver‑function protection and anti‑inflammatory effects without harmful side effects [2]. While these claims are class‑level, the preliminary innocuousness of periandrin V [3] supports its use as a defined single‑compound tool for investigating these pharmacological activities, unlike crude licorice extracts that contain multiple bioactive and potentially toxic components.

Application
Selection Property
Validation Focus
Sweetener lead scaffold research
Reported sweetness potency context
Taste panel reproducibility and sugar-unit SAR
Taste profile improvement studies
Non-bitter, fast-onset sensory profile
Comparative sensory evaluation vs. glycyrrhizin
Antiviral screening (Mpro)
In silico target engagement context
Biochemical assay validation and resistance profiling
Liver protection and anti-inflammatory research
Class-level pharmacological activity
Defined single-compound mechanistic studies

Technical Documentation Hub

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46 linked technical documents
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